molecular formula C8H4F14O B082376 1h,1h,8h-Perfluoro-1-octanol CAS No. 10331-08-5

1h,1h,8h-Perfluoro-1-octanol

Cat. No. B082376
CAS RN: 10331-08-5
M. Wt: 382.09 g/mol
InChI Key: ISIIJJQHILZBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of perfluorinated compounds, including 1H,1H,8H-Perfluoro-1-octanol, often involves the direct fluorination of hydrocarbon precursors or the electrochemical fluorination in anhydrous hydrogen fluoride (HF) solutions. An example includes the synthesis of perfluoro[2.2]paracyclophane through reactions involving chlorodifluoromethyl precursors and subsequent fluorination steps (Dolbier et al., 2008).

Molecular Structure Analysis

The molecular structure of 1H,1H,8H-Perfluoro-1-octanol, similar to other perfluorinated alcohols, is characterized by a high degree of fluorination, which significantly impacts its physical and chemical behaviors. The structure facilitates unique intermolecular interactions, including hydrogen bonding and fluorous interactions, affecting its solubility, volatility, and reactivity (Mondal et al., 2016).

Chemical Reactions and Properties

Perfluorinated alcohols, including 1H,1H,8H-Perfluoro-1-octanol, exhibit unique reactivities due to the electron-withdrawing effect of the fluorine atoms, which can influence the acidity of the hydroxyl group and its participation in nucleophilic substitution reactions. They are often used as intermediates in the synthesis of fluorinated surfactants, pharmaceuticals, and polymers (Kim et al., 2015).

Physical Properties Analysis

The physical properties of 1H,1H,8H-Perfluoro-1-octanol, such as boiling point, melting point, and density, are significantly influenced by the fluorine atoms' presence. These properties make perfluorinated alcohols valuable as solvents and additives in various applications, offering stability and low reactivity under different conditions. The microheterogeneous nature of similar compounds like 1-octanol in neat and water-saturated states provides insights into the behavior of perfluorinated alcohols (Hu et al., 2007).

Scientific Research Applications

  • Fluorophilicity and Lipophilicity of Fluorinated Compounds : "1h,1h,8h-Perfluoro-1-octanol" was used in the study of fluorinated rhodamine-based fluorescence dyes, to understand their incorporation into hydrophobic parts of bilayer membranes. This study highlights the compound's role in understanding the fluorophilic-lipophilic balance in biological media (Jbeily & Kressler, 2017).

  • Investigation of Consumer Products : This compound was identified in various consumer products and studied for its potential environmental impact, demonstrating its role in environmental monitoring and assessment (Liu, Guo, Folk, & Roache, 2015).

  • Oxygen Solubility in Fluorinated Compounds : Research on the solubility of oxygen in various perfluorocarbons, including "1h,1h,8h-Perfluoro-1-octanol", helps in understanding the properties of these compounds and their potential applications in areas like respiratory therapy (Dias, Gonçalves, Legido, Coutinho, & Marrucho, 2005).

  • Extraction Efficiency in Chemical Processes : The compound has been studied for its efficiency in extracting organic acids from aqueous solutions, highlighting its potential in industrial separation processes (Luo, Chang, Wu, Uslu, Li, Hua, Liu, Sun, & Im, 2015).

  • Biodegradation Studies : It was used in a study to investigate the biodegradation of a novel fluorotelomer alcohol, which is crucial for understanding the environmental impact and breakdown of these compounds (Arakaki, Ishii, Tokuhisa, Murata, Sato, Sonoi, Tatsu, & Matsunaga, 2010).

Safety And Hazards

1H,1H,8H-Perfluoro-1-octanol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIIJJQHILZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379960
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,1h,8h-Perfluoro-1-octanol

CAS RN

10331-08-5
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 2
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 3
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 4
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 5
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 6
1h,1h,8h-Perfluoro-1-octanol

Citations

For This Compound
1
Citations
M Van Zee - 2022 - search.proquest.com
With the current climate change situation, it is more necessary than ever to generate sustainable infrastructure. Unfortunately, we are unable to produce the materials necessary for such …
Number of citations: 3 search.proquest.com

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